molecular formula C9H10N6OS3 B5729016 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE

2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE

Cat. No.: B5729016
M. Wt: 314.4 g/mol
InChI Key: DZWMIHRRNJCKAV-SWGQDTFXSA-N
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Description

2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the metabolic processes of certain bacteria, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(E)-1-(4-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE apart is its unique structure that combines a thiadiazole ring with a hydrazinecarboxamide group. This combination enhances its potential as a versatile compound in various scientific fields .

Properties

IUPAC Name

[(E)-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]thiophen-2-yl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6OS3/c10-7(16)13-12-2-6-1-5(3-17-6)4-18-9-15-14-8(11)19-9/h1-3H,4H2,(H2,11,14)(H3,10,13,16)/b12-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWMIHRRNJCKAV-SWGQDTFXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CSC2=NN=C(S2)N)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1CSC2=NN=C(S2)N)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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